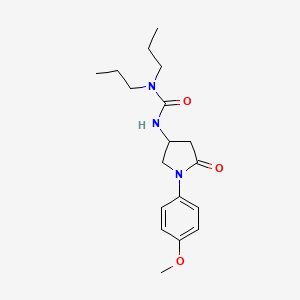
2-Tert-butyl-4-chloropyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-chloropyridine;hydrochloride is a chemical compound with the CAS Number: 2580230-34-6 . It has a molecular weight of 206.11 and is usually found in powder form . It is used in various applications and is often stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tert-butyl)-4-chloropyridine hydrochloride . The Inchi Code is 1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H .It is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Coordination Chemistry
Research by Titova et al. (2016) explored the coordination of pyridines to the complex [(tBuPCP)IrH(Cl)], which includes a structure similar to 2-tert-butyl-4-chloropyridine. This study highlights the potential of such compounds in coordination chemistry, particularly in the formation of cis- and trans-hydrido–chlorido isomers. It provides insights into the stereochemistry and bond elongation involving iridium atoms, which can be critical for understanding and designing metal-organic frameworks and catalysts (Titova et al., 2016).
Catalysis and Bond Activation
Crosby et al. (2009) reported on the catalytic activation of C-H bonds in the presence of a Pt(II) complex and 2-tert-butyl-6-(4-fluorophenyl)pyridine. The study demonstrates the delicate balance between sp2 and sp3 C-H bond activation, providing valuable insights into the role of such compounds in facilitating various catalytic processes, including cyclometalation and bond activation (Crosby et al., 2009).
Synthesis and Structural Studies
Tanaka et al. (2003) conducted research on the synthesis and properties of cyclic sulfites derived from cis‐3,4‐di‐tert‐butylthiolane‐3,4‐diol and thionyl chloride, involving pyridine as a reactant. This research offers insights into the structural and spectroscopic characteristics of sulfites, which can be useful in understanding the behavior and applications of similar tert-butyl and pyridine-based compounds (Tanaka et al., 2003).
Pharmaceutical and Medicinal Research
Altenbach et al. (2008) explored the structural-activity relationships in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. This study showcases the significance of pyridine derivatives in developing potent pharmaceutical compounds with potential therapeutic applications in anti-inflammatory and pain management (Altenbach et al., 2008).
Green Chemistry and Oxidation Reactions
Zhang et al. (2009) investigated the use of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes and primary amines. This study demonstrates the potential of tert-butyl and pyridine-based systems in green chemistry applications, particularly in oxidation reactions that are environmentally friendly and efficient (Zhang et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Relevant Papers While specific papers on 2-Tert-butyl-4-chloropyridine;hydrochloride were not found, it is known that this compound and similar ones are often discussed in peer-reviewed papers and technical documents .
Propriétés
IUPAC Name |
2-tert-butyl-4-chloropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOEHAKTVBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)
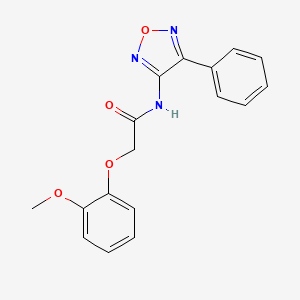
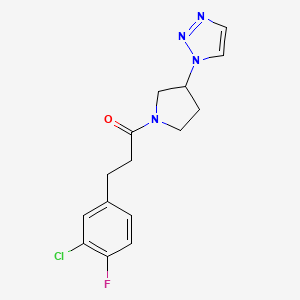
![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
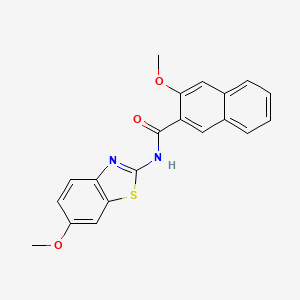
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
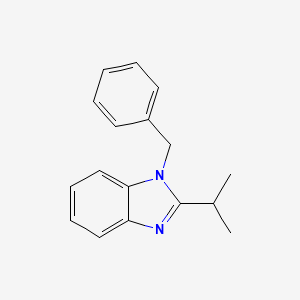
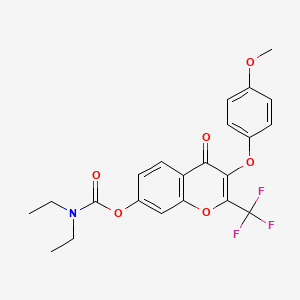

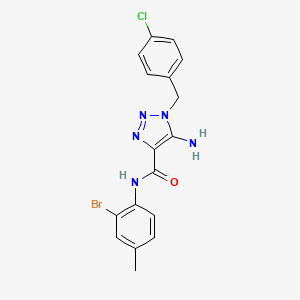
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)
